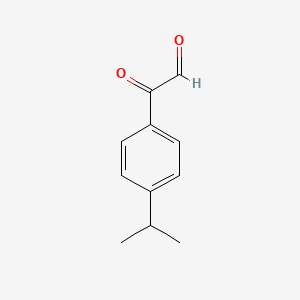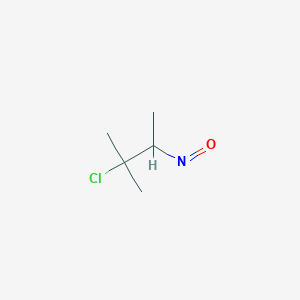
2-(4-Isopropylphenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-2-oxoacetaldehyde, also known as 4-Isopropylphenylacetaldehyde, is an organic compound with the molecular formula C11H14O. It is a derivative of acetaldehyde where the hydrogen atom is replaced by a 4-isopropylphenyl group. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH(CH3)2+CH3COClAlCl3C6H4(CH(CH3)2)CHO
Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-isopropylbenzyl alcohol, is oxidized using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-isopropylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-Isopropylbenzoic acid
Reduction: 4-Isopropylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. It can inhibit the formation rate of cyclic adenosine monophosphate (cAMP), leading to downstream effects on neurotransmitter release. This results in increased signaling from receptor cells and alterations in cytoarchitecture .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the isopropyl group.
Cuminaldehyde: Contains a similar aromatic ring but with different substituents.
4-Methoxyphenylacetaldehyde: Similar structure with a methoxy group instead of an isopropyl group.
Uniqueness
2-(4-Isopropylphenyl)-2-oxoacetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-oxo-2-(4-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-8H,1-2H3 |
Clé InChI |
MSOXWDCWMJCQQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine](/img/structure/B8707418.png)

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8707422.png)








